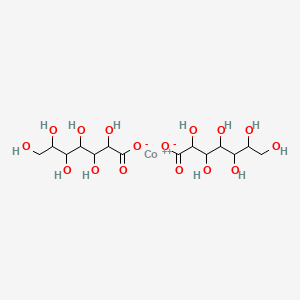
Hydrazinecarbothioamide, dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, dihydrobromide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide moiety and two bromide ions. It has garnered significant interest due to its potential therapeutic properties and its role as a building block in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrazinecarbothioamide, dihydrobromide can be synthesized through the reaction of hydrazinecarbothioamide with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to a solution of hydrazinecarbothioamide under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions in reactors equipped with temperature and pH control systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Analyse Des Réactions Chimiques
Types of Reactions: Hydrazinecarbothioamide, dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Applications De Recherche Scientifique
Hydrazinecarbothioamide, dihydrobromide has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of ion-selective electrodes and other analytical devices.
Mécanisme D'action
The mechanism of action of hydrazinecarbothioamide, dihydrobromide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Hydrazinecarbothioamide, dihydrobromide can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: The parent compound without the bromide ions.
Thiosemicarbazide: A structurally related compound with similar biological activities.
1,2,4-Triazole-3-thione derivatives: Compounds that share similar synthetic routes and applications.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications set it apart from other related compounds .
Propriétés
Numéro CAS |
70618-70-1 |
|---|---|
Formule moléculaire |
C17H30BrN5S |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
1-[5-(diethylamino)pentan-2-yl]-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea;hydrobromide |
InChI |
InChI=1S/C17H29N5S.BrH/c1-5-22(6-2)13-9-10-14(3)19-17(23)21-20-15(4)16-11-7-8-12-18-16;/h7-8,11-12,14H,5-6,9-10,13H2,1-4H3,(H2,19,21,23);1H/b20-15+; |
Clé InChI |
GCQUORUMMZFMFS-QMGGKDRNSA-N |
SMILES isomérique |
CCN(CC)CCCC(C)NC(=S)N/N=C(\C)/C1=CC=CC=N1.Br |
SMILES canonique |
CCN(CC)CCCC(C)NC(=S)NN=C(C)C1=CC=CC=N1.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



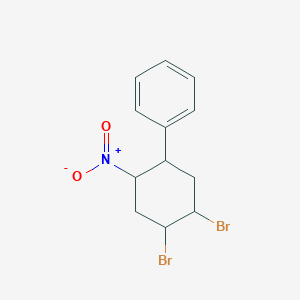

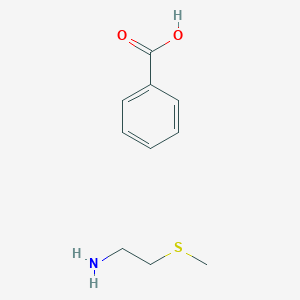
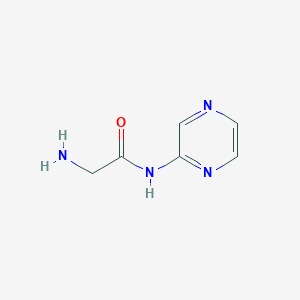
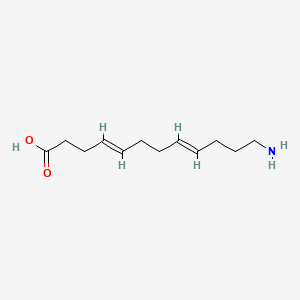

![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)

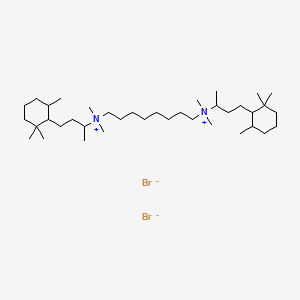


![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
